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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120 Get Quote

Welcome to the SR-4835 Technical Support Center. This resource is designed for researchers,

scientists, and drug development professionals to provide guidance and troubleshooting for

experiments involving the CDK12/CDK13 inhibitor, SR-4835, with a focus on its effects on non-

cancerous cell lines.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SR-4835?

A1: SR-4835 is a highly selective, ATP-competitive dual inhibitor of cyclin-dependent kinase 12

(CDK12) and CDK13.[1][2][3] A key aspect of its mechanism is its function as a "molecular

glue."[4][5][6][7] It induces the formation of a ternary complex between CDK12, its binding

partner Cyclin K, and the DDB1 component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase

complex.[4][6] This proximity leads to the ubiquitination and subsequent proteasomal

degradation of Cyclin K, which in turn suppresses the expression of DNA damage response

(DDR) genes.[1][3][8]

Q2: Is SR-4835 cytotoxic to non-cancerous cell lines?

A2: Yes, studies have shown that SR-4835 exhibits cytotoxic effects in the non-cancerous

human embryonic kidney cell line, HEK-293T.[4] The cytotoxicity in these cells is correlated

with its molecular glue activity and is dependent on the expression of DDB1, a key component

of the E3 ligase complex.[4] The normal human colon epithelial cell line, FHC, has also been

used in in vitro assays with SR-4835.[3]
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Q3: What are the known off-target effects of SR-4835?

A3: SR-4835 is considered highly selective for CDK12 and CDK13. In a kinase panel screen of

over 450 kinases, it showed minimal off-target activity at a concentration of 10 µM.[1]

Data Presentation
While extensive comparative data on the cytotoxicity of SR-4835 in a wide range of non-

cancerous cell lines is limited in the current literature, the following table summarizes the

available IC50 values for CDK12/13 inhibition and the cytotoxic effects in various cancer cell

lines for comparative purposes.

Cell Line Cell Type IC50 (nM) Reference

A549
Human Lung

Carcinoma

~90 (DC50 for Cyclin

K degradation)
[4]

MDA-MB-231
Human Breast

Adenocarcinoma
Not specified [4]

HEK-293T
Human Embryonic

Kidney

Cytotoxicity is

correlated with

molecular glue activity

[4]

FHC
Normal Human Colon

Epithelium
Used in in vitro assays [3]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of SR-4835 and a general experimental

workflow for assessing its toxicity.
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SR-4835 Mechanism of Action

SR-4835

CDK12/Cyclin K
Complex

Binds

DDB1

Forms Ternary
Complex with SR-4835

Ubiquitinated
Cyclin K

DNA Damage
Response Genes

Phosphorylates RNA Pol II
(Promotes Transcription)

CUL4-RBX1
E3 Ligase

Recruits

Ubiquitinates
Cyclin K

Proteasome

Transcription
Suppression

Leads to

Degradation

Click to download full resolution via product page

Caption: SR-4835 signaling pathway.
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Experimental Workflow for SR-4835 Toxicity Assessment
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Caption: A typical experimental workflow.

Troubleshooting Guides
Issue 1: Lower than Expected Cytotoxicity in Non-
Cancerous Cells
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Possible Cause Troubleshooting Step

Low expression of DDB1 or other components

of the CUL4-RBX1 E3 ligase complex.

1. Perform Western blot or qPCR to quantify the

protein or mRNA levels of DDB1, CUL4A/B, and

RBX1 in your cell line. 2. Compare these

expression levels to a sensitive cancer cell line

as a positive control. 3. If expression is low,

consider transiently overexpressing DDB1 to

see if it sensitizes the cells to SR-4835.

Cell line is resistant to apoptosis.

1. Assess apoptosis using an Annexin V/PI

staining assay after SR-4835 treatment. 2. If

apoptosis is not induced, investigate the

expression levels of key apoptosis-related

proteins (e.g., Bcl-2 family members).

Incorrect drug concentration or incubation time.

1. Perform a dose-response experiment with a

wide range of SR-4835 concentrations (e.g., 1

nM to 10 µM). 2. Conduct a time-course

experiment (e.g., 24, 48, 72 hours) to determine

the optimal incubation time for observing

cytotoxicity.

Compound instability or degradation.

1. Ensure proper storage of SR-4835 stock

solutions (typically at -20°C or -80°C). 2.

Prepare fresh dilutions of SR-4835 in media for

each experiment.

Issue 2: Inconsistent or No Cyclin K Degradation
Observed by Western Blot
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Possible Cause Troubleshooting Step

Suboptimal antibody performance.

1. Validate your Cyclin K antibody using a

positive control (e.g., lysate from a sensitive

cancer cell line treated with SR-4835). 2.

Optimize antibody concentration and incubation

time.

Inefficient protein extraction.

1. Use a lysis buffer containing protease and

phosphatase inhibitors. 2. Ensure complete cell

lysis by sonication or other mechanical

disruption methods.

Timing of analysis is not optimal.

Cyclin K degradation can be rapid. Perform a

time-course experiment (e.g., 0, 1, 2, 4, 6 hours)

after SR-4835 treatment to identify the optimal

time point for observing maximum degradation.

Low expression of CDK12.

SR-4835-induced Cyclin K degradation is

dependent on CDK12. Verify CDK12 expression

in your cell line via Western blot or qPCR.

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)

Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells

per well and allow them to adhere overnight.

Drug Treatment: Prepare serial dilutions of SR-4835 in complete cell culture medium.

Remove the old medium from the wells and add 100 µL of the drug-containing medium to

each well. Include a vehicle control (DMSO) and a no-cell control (medium only).

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a

humidified incubator with 5% CO2.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Cyclin K Degradation
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells

with the desired concentrations of SR-4835 for the appropriate duration.

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer

and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose

membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature. Incubate the membrane with a primary antibody against

Cyclin K overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein

bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities and normalize the Cyclin K signal to the loading

control to determine the extent of degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

